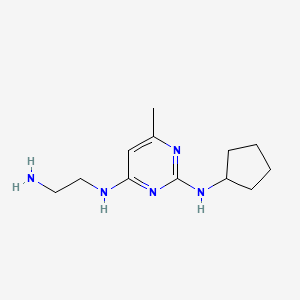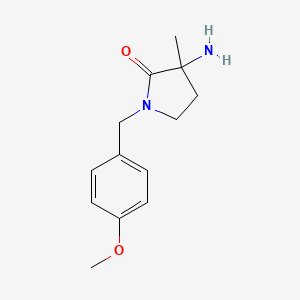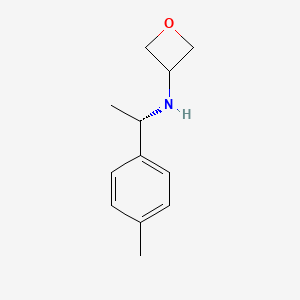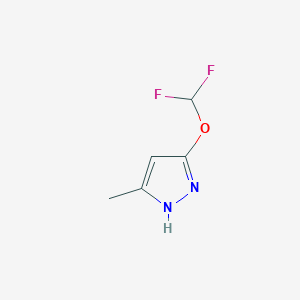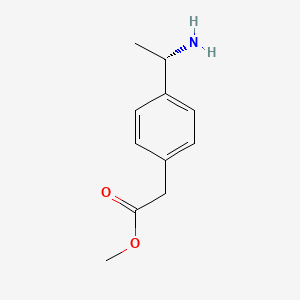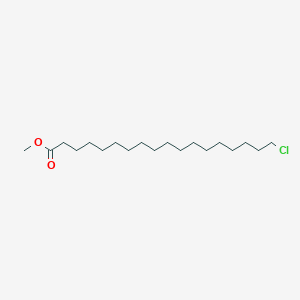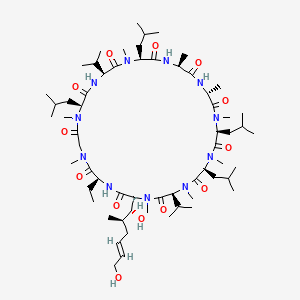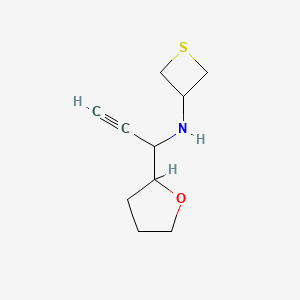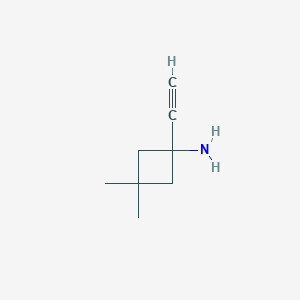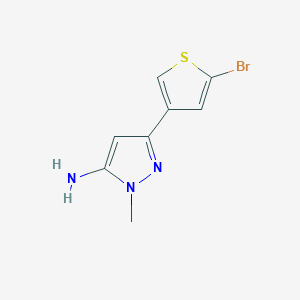
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a brominated thiophene ring attached to a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the bromination of thiophene followed by the formation of the pyrazole ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) to brominate thiophene, followed by a cyclization reaction to form the pyrazole ring . The reaction conditions often require a solvent such as dichloromethane or acetonitrile and a catalyst like palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(5-Methylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can significantly influence its reactivity and interactions. This compound’s specific substitution pattern can lead to distinct electronic properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C8H8BrN3S |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
5-(5-bromothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |
Clé InChI |
XIFXUEXIVTYTRR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CSC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


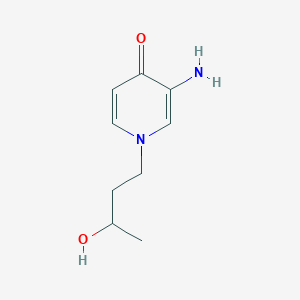
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
